molecular formula C12H10FN5 B12133890 N-(4-fluorobenzyl)-7H-purin-6-amine

N-(4-fluorobenzyl)-7H-purin-6-amine

Cat. No.: B12133890
M. Wt: 243.24 g/mol
InChI Key: RTDOAIHBIBHEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-7H-purin-6-amine is a purine-based chemical compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. This structure features a purine core, a privileged structure in biology known to play critical roles in various life processes . The substitution with a 4-fluorobenzyl group at the purine nitrogen is a common modification explored to modulate the compound's biological activity, bioavailability, and binding affinity to specific biological targets . Researchers utilize this and similar purine derivatives as key intermediates in the synthesis of more complex molecules for probing biological systems . The presence of the fluorine atom on the benzyl ring is a frequent strategy in drug design, as it can influence the molecule's electronic properties, metabolic stability, and its interaction with enzyme binding pockets . While the specific biological profile of this compound is not fully documented, structurally related purine compounds have demonstrated a wide range of research applications. These include investigations into their potential as fungicidal agents , as inhibitors of various kinases , and in studies related to nucleoside transport modulation . The compound provides researchers with a versatile template for structure-activity relationship (SAR) studies, allowing for further functionalization to develop novel tool compounds or therapeutic candidates. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)

InChI Key

RTDOAIHBIBHEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)F

Origin of Product

United States

In Vitro Biological Activity and Mechanistic Investigations of N 4 Fluorobenzyl 7h Purin 6 Amine and Analogs

Enzyme Inhibition and Kinase Modulations

N-substituted purine (B94841) analogs have been widely studied for their ability to inhibit various enzymes, particularly kinases, by competing with ATP for the nucleotide-binding site.

Inositol (B14025) Hexakisphosphate Kinase (IP6K) Inhibition Profiles

While direct inhibitory data for N-(4-fluorobenzyl)-7H-purin-6-amine on Inositol Hexakisphosphate Kinase (IP6K) is not extensively documented in the selected literature, significant research has been conducted on its structural analogs. A noteworthy pan-IP6K inhibitor is N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP), which has been instrumental in studying the biological roles of inositol pyrophosphates. nih.govnih.gov TNP is known to be an ATP-competitive inhibitor of IP6K. nih.gov However, its utility can be limited by off-target effects, including the inhibition of cytochrome P450 enzymes. nih.govosti.gov

In an effort to develop novel IP6K inhibitors with improved selectivity and fewer off-target effects, a series of TNP analogs were synthesized and evaluated for their ability to inhibit IP6K2. This research aimed to separate the IP6K inhibitory activity from the undesirable inhibition of CYP3A4. nih.gov The findings from this study, including the half-maximal inhibitory concentrations (IC₅₀) against IP6K2, are presented below.

CompoundStructure / SubstitutionIP6K2 IC₅₀ (μM)
TNPN6-(p-nitrobenzyl)4.5
Compound 7N2-(4-fluorobenzyl)-N6-(4-(methylsulfonyl)benzyl)3.3
Compound 9N2-(4-cyanobenzyl)-N6-(4-cyanobenzyl)16.8
Compound 15N2-(4-(trifluoromethyl)benzyl)-N6-(4-cyanobenzyl)24.7
Compound 20N2-(4-fluorobenzyl)-N6-(4-cyanobenzyl)21.8

Among the synthesized analogs, several compounds, such as compound 9, demonstrated a significant reduction in CYP3A4 interaction while preserving moderate IP6K inhibitory activity. nih.gov

Inhibition of Key Protein Kinases in Cellular Signaling Pathways

The purine scaffold is a common feature in a multitude of kinase inhibitors. genome.jp Analogs of this compound have been shown to inhibit a variety of protein kinases crucial to cellular signaling.

p90 Ribosomal S6 Protein Kinase-2 (RSK2): In an effort to develop alternatives to the pan-RSK inhibitor BI-D1870, a series of N-substituted purines were synthesized. researchgate.netnih.gov These compounds were designed to interact with the hinge domain and DFG motif within the kinase, with N-substituents extending toward the substrate-binding site to enhance potency and selectivity. researchgate.net

Src Kinase: A study focusing on hepatocellular carcinoma identified newly synthesized 6-substituted purine nucleobase analogs as potent anticancer agents that function by inhibiting the proto-oncogene tyrosine-protein kinase Src. nih.gov Compound 19 from this series, a 6-substituted piperazine-9-cyclopentyl purine analog, was found to selectively inhibit anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK), leading to a decrease in phospho-Src levels and the induction of apoptosis. nih.gov

Topoisomerase II and Cyclin-Dependent Kinases (CDKs): An S6-substituted thioguanine analog, NSC35866, was identified as a catalytic inhibitor of human topoisomerase IIα. aacrjournals.org This compound was found to inhibit both the DNA strand passage and the ATPase reactions of the enzyme. aacrjournals.org The study also suggested that this class of purine-based compounds may act as dual inhibitors, targeting CDK activity as well. aacrjournals.org

Modulation of Nucleotide Metabolism Enzymes

Purine analogs can interfere with nucleotide metabolism by acting as substrates or inhibitors for enzymes involved in these pathways. nih.govresearchgate.net The primary routes for nucleotide synthesis are the de novo and salvage pathways. researchgate.net

Research into N6-benzyladenosine analogs, which are structurally related to this compound, has demonstrated their interaction with key enzymes in purine metabolism. A study on N6-(nitro- and -aminobenzyl)adenosines revealed their capacity to inhibit adenosine (B11128) aminohydrolase (also known as adenosine deaminase). nih.gov Specifically, N6-p-Nitrobenzyladenosine was identified as a competitive inhibitor of this enzyme. nih.gov The inhibition of adenosine deaminase can alter cellular adenosine levels, thereby impacting various signaling pathways. Other compounds in the series, such as 2-amino-N6-p-nitrobenzyladenine and its ribonucleoside, were found to be noncompetitive inhibitors. nih.gov

Enzymes like adenosine kinase are also potential targets for purine analogs, which can disrupt nucleotide metabolism and ATP levels within the cell. scbt.com

Cytochrome P450 (CYP) Enzyme Interactions (e.g., CYP3A4 inhibition)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. wikipedia.org The CYP3A4 isoform is particularly important, as it is responsible for metabolizing a large percentage of clinically used drugs. fda.gov Interactions with CYP3A4, especially inhibition, are a significant concern in drug development due to the potential for drug-drug interactions. nih.gov

As mentioned previously, the pan-IP6K inhibitor TNP, an N-substituted purine analog, was found to inhibit CYP3A4. nih.gov This prompted a study to design TNP analogs with reduced CYP3A4 interaction. The binding affinity of these analogs to purified CYP3A4 was assessed, confirming that substitutions at the N-6 and N-2 positions of the purine ring significantly influence this interaction. nih.gov

The following table summarizes the findings for selected TNP analogs, comparing their IP6K2 inhibition with their CYP3A4 binding properties.

CompoundIP6K2 IC₅₀ (μM)CYP3A4 Binding (Ks, μM)
TNP4.55.7
Compound 73.31.8
Compound 916.8>200 (No binding detected)
Compound 1524.7>200 (No binding detected)
Compound 2021.8>200 (No binding detected)

Ks represents the spectral dissociation constant. A higher value or "No binding detected" indicates weaker or no interaction.

The results showed that replacing the p-nitrobenzyl group of TNP with a p-cyanobenzyl group, as seen in compounds 9, 15, and 20, successfully eliminated binding to CYP3A4 while retaining inhibitory activity against IP6K2. nih.gov

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is an enzyme located in the intestine that breaks down complex carbohydrates into glucose. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy to control post-prandial hyperglycemia. nih.gov While various classes of compounds, including flavonoids and quinazoline (B50416) derivatives, have been identified as alpha-glucosidase inhibitors, a review of the available literature did not yield specific data on the inhibitory activity of this compound or its close purine analogs against this enzyme. nih.govnih.gov

Receptor Binding and Ligand-Receptor Interactions

N6-substituted purines, particularly adenosine derivatives, are well-known for their interactions with specific cell surface receptors.

Adenosine Receptors: The N6-position of adenosine is a critical determinant for binding and activation of adenosine receptors (ARs), a family of G protein-coupled receptors (A1, A2A, A2B, and A3). nih.gov A comprehensive study of N6-substituted adenosine derivatives at human A3ARs showed that N6-arylmethyl analogs, including substituted benzyl (B1604629) compounds, were generally more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.gov The presence and position of a chloro substituent on the benzyl ring were found to modulate efficacy, and stereochemistry played a significant role in both affinity and efficacy for certain N6-arylethyl adenosines. nih.gov

Compound (N6-substituted adenosine derivative)Human A1AR Kᵢ (nM)Human A3AR Kᵢ (nM)
N6-benzyladenosine11036
N6-(2-chlorobenzyl)adenosine4343
N6-(3-chlorobenzyl)adenosine2019
N6-(4-chlorobenzyl)adenosine40104

Kᵢ represents the inhibition constant, indicating the affinity of the ligand for the receptor.

Cytokinin Receptors: In plants, N6-substituted adenines are known as cytokinins, a class of phytohormones that regulate cell growth and differentiation. N6-benzyladenine (BA) is a classic synthetic cytokinin. A study investigating chiral N6-benzyladenine derivatives revealed that the stereochemistry of the substituent has a strong influence on the interaction with individual cytokinin receptors in Arabidopsis thaliana (AHK2, AHK3, and CRE1/AHK4). nih.gov The AHK3 receptor, in particular, showed significant affinity for several S-enantiomers of N6-(α-methylbenzyl)adenine derivatives, identifying them as AHK3-specific cytokinins. nih.gov This demonstrates that substitutions on the benzyl group of N6-benzyladenine analogs can confer receptor-specific activity.

Adenosine Receptor Subtype Binding Affinities (A1, A2A, A2B, A3)

The structural similarity of this compound to adenosine, a natural ligand for adenosine receptors, suggests its potential to interact with this family of G protein-coupled receptors. Studies on analogous N6-substituted adenosine derivatives have shown that modifications at the N6 position, such as the introduction of a benzyl group, can significantly influence binding affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).

Research on N6-benzyladenosine-5'-uronamides has demonstrated that these compounds can exhibit notable affinity for the A3 adenosine receptor. nih.gov The potency of these analogs at A3 receptors can be further enhanced by substitutions on the benzyl ring. nih.gov For instance, the presence of a 3-iodobenzyl group on an N6-benzyl-5'-N-methyluronamide analog resulted in a high affinity for the A3 receptor with a Ki value of 1.1 nM and a 50-fold selectivity over A1 and A2a receptors. nih.gov This suggests that the 4-fluoro substitution on the benzyl ring of this compound likely contributes to its binding profile at adenosine receptors, with a potential for significant A3 receptor affinity.

Cannabinoid Receptor (CB1R, CB2R) Ligand Profiling

The cannabinoid receptors, CB1R and CB2R, are key components of the endocannabinoid system and are involved in a wide range of physiological processes. The N-(4-fluorobenzyl) moiety has been identified as a component of ligands with affinity for these receptors.

A study on a series of fluorinated 1-aryl-imidazole-4-yl-carboxamides revealed that the incorporation of a 4-fluorobenzyl group can lead to high binding affinity for the CB2 receptor. nih.gov Furthermore, a different compound, [Carbonyl-11C]-N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide ([11C]PipISB), which also contains the N-(4-fluorobenzyl) group, has been reported to be a high-potency inverse agonist for the human recombinant CB1 receptor with a Kb value of 1.5 nM, while showing significantly less potency at the CB2 receptor (Kb > 7,000 nM). nih.gov These findings suggest that the N-(4-fluorobenzyl) structural element can be a key determinant for interaction with cannabinoid receptors, and its presence in this compound indicates a potential for binding to CB1 and/or CB2 receptors.

Histamine (B1213489) H3 Receptor Binding Characteristics

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Purine-based structures have emerged as a promising scaffold for the development of H3R ligands.

A study focused on substituted purine derivatives demonstrated that these compounds can exhibit high affinity for the H3R. nih.gov In this research, two purine derivatives showed high affinities with Ki values of 2.91 nM and 5.51 nM, respectively, which were more potent than the reference drug pitolisant (B1243001) (Ki 6.09 nM). nih.govnih.gov The study highlighted the importance of the purine core in achieving high affinity. nih.gov Given that this compound is a purine derivative, these findings suggest that it could possess binding affinity for the histamine H3 receptor.

Cellular Pharmacology and Phenotypic Assays

Beyond direct receptor binding, the cellular effects of this compound and its analogs have been explored, particularly concerning their impact on nucleoside transport and their potential as anticancer agents.

In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

The potential of purine analogs as anticancer agents has been an area of active research. Studies on N6-substituted purine derivatives have demonstrated their cytotoxic and anti-proliferative effects on various cancer cell lines.

For instance, N6-benzyladenosine has been shown to suppress the clonogenic activity and growth of several neoplastic cells. nih.gov Platinum(II) complexes containing 6-benzylaminopurine (B1666704) derivatives have exhibited cytotoxic activity against a panel of human cancer cell lines, including MCF7 (breast adenocarcinoma), HOS (osteosarcoma), and A2780 (ovarian carcinoma). nih.gov One of these complexes showed an IC50 value of 13.6 ± 5.2 μM against the MCF7 cell line. nih.gov Furthermore, O6-benzylguanine analogs have been shown to sensitize human tumor cells to the cytotoxic effects of alkylating agents. nih.gov These findings strongly suggest that this compound, as a member of the N6-benzylpurine family, is likely to possess anti-proliferative and cytotoxic properties against various cancer cell lines.

Cell Cycle Arrest Mechanisms

A common mechanism by which anti-proliferative compounds exert their effects is through the induction of cell cycle arrest. Research into the cellular effects of N6-benzyladenosine has provided insights into this potential mechanism for this compound.

A study on the bladder carcinoma T24 cell line demonstrated that N6-benzyladenosine inhibits cell growth by inducing arrest in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest was accompanied by the induction of apoptosis, linked to the activation of caspase-3. nih.gov Another N6-substituted purine analog, N6-isopentenyladenosine, also induced G0/G1 phase arrest in the same cell line. nih.gov These findings suggest that a likely mechanism for the anti-proliferative effects of this compound involves the disruption of the cell cycle, leading to a halt in cell division and potentially triggering programmed cell death.

Apoptosis Induction Pathways

Purine analogs, a class of compounds to which this compound belongs, have been shown to induce apoptosis, or programmed cell death, through various cellular mechanisms. Studies on related alkylpurines demonstrate that their pro-apoptotic activity can be dependent on a functional p53 protein, a critical tumor suppressor. nih.gov The induction of apoptosis by these compounds has been observed to be most effective during the G0/G1 phase of the cell cycle. nih.gov

The signaling pathways involved are complex and can involve the modulation of key cellular kinases. For instance, some purine analogs can inhibit the activity of p70(S6K) while simultaneously activating the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov This dual action is proposed to be a trigger for the apoptotic response. nih.gov Apoptosis can be initiated through several main pathways: the intrinsic (mitochondrial), the extrinsic (death receptor-mediated), and the perforin/granzyme pathways. antibodiesinc.comnih.gov The intrinsic and extrinsic pathways converge on a final execution phase, which is primarily carried out by executioner caspases such as caspase-3, caspase-6, and caspase-7. antibodiesinc.comnih.gov These enzymes cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. antibodiesinc.comnih.gov

The table below summarizes key proteins and pathways involved in apoptosis that may be modulated by purine analogs.

Pathway ComponentRole in ApoptosisPotential Modulation by Purine Analogs
p53 Tumor suppressor that initiates apoptosis in response to cellular stress.Functional p53 may be required for apoptosis induction. nih.gov
MAPK Pathway A signaling cascade involved in various cellular processes, including proliferation and apoptosis.Can be activated by purine analogs to promote apoptosis. nih.gov
p70(S6K) Pathway A pathway involved in cell growth and proliferation.Can be inhibited by purine analogs as part of the apoptotic trigger. nih.gov
Caspase-3 A key executioner caspase that cleaves cellular substrates to dismantle the cell.Activated by both intrinsic and extrinsic pathways. antibodiesinc.comnih.gov
Caspase-7 An executioner caspase that contributes to the final stages of apoptosis.Works in concert with Caspase-3. antibodiesinc.com
Caspase-8 An initiator caspase in the extrinsic pathway.Activated by death receptors on the cell surface. nih.gov
Caspase-9 An initiator caspase in the intrinsic (mitochondrial) pathway.Activated by the release of cytochrome c from mitochondria. nih.gov
Cellular Microtubule Dynamics and Katanin Interaction

The cellular cytoskeleton, particularly microtubules, is a critical target in cell division and a focus for therapeutic intervention. Katanin is an ATPase enzyme that severs microtubules, playing a vital role in regulating microtubule dynamics. nih.govnih.gov It is composed of a p60 catalytic subunit (KATNA1) and a p80 regulatory subunit (KATNB1). nih.gov Given its importance in cell proliferation, katanin has emerged as a promising target, and purine-based compounds have been investigated as potential inhibitors. nih.gov

Computational modeling and screening studies have sought to identify purine analogs that can bind to and inhibit katanin. nih.gov Such studies have shown that purine-type compounds can have a strong affinity for microtubule-severing enzymes. nih.gov Molecular docking simulations suggest that purine analogs can fit into the ATP-binding site of the katanin p60 subunit, potentially inhibiting its microtubule-severing function. nih.gov The interaction of these compounds can alter the conformation of katanin, as revealed by molecular dynamics simulations. nih.gov In plants, katanin's severing activity is essential for the organization of cortical microtubules. nih.gov In animal cells, katanin is involved in processes like cell migration by regulating the interface between the cortex and microtubules. researchgate.net

The following table details the components related to microtubule dynamics and katanin.

ComponentFunctionRelevance to Purine Analogs
Microtubules Key cytoskeletal polymers involved in cell structure, transport, and division.Their dynamics are regulated by severing enzymes.
Katanin An ATPase enzyme that severs microtubules. nih.govA potential therapeutic target for purine-based inhibitors. nih.gov
p60 Subunit (KATNA1) The catalytic subunit of katanin with ATPase and severing activity. nih.govThe binding site for ATP and potential purine analog inhibitors. nih.gov
p80 Subunit (KATNB1) The regulatory subunit of katanin that targets the enzyme to microtubules. nih.govDirects the severing activity to specific locations.

In Vitro Anti-inflammatory Activity in Immune Cell Models

Compounds with purine-like structures have been investigated for their ability to modulate inflammatory responses in cellular models. The anti-inflammatory activity of various compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, often stimulated with lipopolysaccharide (LPS). nih.govnih.gov Key inflammatory mediators include nitric oxide (NOx) and cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Polyphenolic compounds, which share some structural similarities with purine analogs, are known to regulate immunity by interfering with immune cell signaling, inactivating transcription factors like NF-κB, and modulating the MAPK pathway. nih.gov The investigation of novel synthetic molecules often includes evaluating their effects on cytokine expression in macrophage and other cell lines to determine their anti-inflammatory potential. nih.gov

The table below presents key markers used to assess in vitro anti-inflammatory activity.

Inflammatory MarkerCell ModelMeasurement MethodPotential Effect of Test Compounds
Nitric Oxide (NOx) LPS-stimulated Macrophages (e.g., RAW 264.7)Griess ReactionInhibition of secretion. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) LPS-stimulated MacrophagesELISAInhibition of production/secretion. nih.govnih.gov
NF-κB Various immune cellsReporter Assays, Western BlotInhibition of activation. nih.gov
Cytokines (various) Macrophages, Bronchial cellsRT-PCR, Luminex, Western BlotReduction in expression. nih.gov

Antiviral Efficacy in Cell-Based Assays (e.g., HIV-1, Influenza A)

The search for novel antiviral agents is a continuous effort, driven by the emergence of drug-resistant viral strains. nih.gov Purine analogs and other small molecules are frequently screened for their ability to inhibit the replication of various viruses in cell-based assays. For Human Immunodeficiency Virus 1 (HIV-1), compounds containing a fluorophenyl group have been developed as protease inhibitors, demonstrating potency against both wild-type and drug-resistant strains. nih.gov The efficacy of these compounds is typically measured by their 50% effective concentration (EC₅₀) in cell culture. nih.gov

For Influenza A virus, research efforts often target the viral RNA-dependent RNA polymerase (RdRp), an enzyme that is highly conserved across different strains. nih.gov Libraries of compounds, including those with heterocyclic scaffolds, are screened against influenza strains like A/Puerto Rico/8/34 (H1N1) in cell lines to identify inhibitors of viral replication. nih.gov The potency of these compounds is confirmed through various methods, including haemagglutination assays and In-Cell Western assays. nih.gov

The following table summarizes targets and assays for antiviral efficacy.

VirusViral TargetAssay TypeEfficacy Metric
HIV-1 ProteaseCell-based viral replication assayEC₅₀ (50% effective concentration). nih.gov
Influenza A RNA-dependent RNA polymerase (RdRp)Haemagglutination assay, In-Cell WesternInhibition of viral replication. nih.gov

Investigations into Neuroprotective Effects in Cellular Models

Investigating the neuroprotective potential of novel compounds is crucial for developing treatments for neurodegenerative disorders. Cellular models, such as the human neuroblastoma SH-SY5Y cell line, are widely used for this purpose. nih.govnih.gov In these models, neuronal cell death can be induced by stressors like hydrogen peroxide (H₂O₂) or β-amyloid protein to mimic conditions found in neurodegenerative diseases. nih.govnih.gov

The neuroprotective effects of test compounds are evaluated by their ability to increase cell viability and prevent apoptosis in these stressed neuronal cells. nih.govnih.gov For example, some compounds have been shown to protect against H₂O₂-induced cell death by modulating apoptosis-related proteins. nih.gov Other studies have identified agents that protect against β-amyloid toxicity, reducing necrotic cell death. nih.govresearchgate.net The mechanisms of action can involve the modulation of various signaling pathways, such as those involving glycogen (B147801) synthase kinase-3 (GSK-3) or TGF-β-activated kinase 1 (TAK1). nih.gov Some fluorobenzyl-containing compounds have also demonstrated neuroprotective effects in zebrafish models of seizures by modulating neurochemical profiles and reducing oxidative stress. researchgate.net

The table below outlines common models and endpoints for assessing neuroprotection.

Cellular ModelStressorEndpoint AssessedPotential Mechanism
SH-SY5Y Neuroblastoma Cells Hydrogen Peroxide (H₂O₂)Cell viability (MTT assay), Apoptosis-related protein expression. nih.govModulation of TAK1 and GSK-3 pathways. nih.gov
Differentiated SH-SY5Y Cells β-amyloid proteinCell viability (MTT, LDH assays), Nuclear integrity (Hoechst stain), Cell death mechanism (Flow cytometry). nih.govresearchgate.netAnti-necrotic effects. nih.gov
Zebrafish Larvae Pentylenetetrazole (PTZ)Seizure behavior, Neurochemical levels, Oxidative stress (ROS). researchgate.netModulation of neurosteroids and neurotransmitters. researchgate.net

In Vitro Metabolic Stability Assessment in Cellular Systems

In vitro metabolic stability assays are a cornerstone of drug discovery, providing essential data to predict a compound's pharmacokinetic behavior in vivo. nuvisan.com These assays typically involve incubating a test compound with liver-derived systems, such as cryopreserved hepatocytes or subcellular fractions like liver microsomes, from various species, including humans, rats, and mice. nuvisan.comunimi.it The rate at which the compound is metabolized is monitored over time, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

From this data, key pharmacokinetic parameters are calculated, including the compound's half-life (t₁/₂) and its in vitro intrinsic clearance (CLᵢₙₜ). nuvisan.com A high intrinsic clearance or short half-life suggests that the compound is rapidly metabolized, which may limit its bioavailability and duration of action in vivo. nuvisan.comunimi.it Conversely, compounds with improved metabolic stability (lower clearance, longer half-life) are generally more desirable drug candidates. unimi.itnih.gov For example, structural modifications, such as replacing metabolically labile moieties with more stable groups, have been shown to significantly improve the metabolic profile of drug candidates. unimi.itnih.gov

The table below summarizes the key aspects of in vitro metabolic stability assessment.

Assay SystemKey Parameters MeasuredPurpose
Liver Microsomes (Human, Rat, etc.) Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ). nuvisan.comunimi.itTo assess Phase I metabolic stability and predict hepatic clearance. nuvisan.com
Hepatocytes (Human, Rat, etc.) Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ). nuvisan.comTo assess both Phase I and Phase II metabolism, providing a more complete picture of hepatic clearance. nuvisan.com

Structure Activity Relationship Sar of N 4 Fluorobenzyl 7h Purin 6 Amine Derivatives

Correlating Structural Modifications with Biological Potency and Selectivity

The biological profile of N-(4-fluorobenzyl)-7H-purin-6-amine derivatives is intricately linked to their chemical architecture. Strategic structural alterations have been shown to modulate their affinity for various biological targets, leading to enhanced potency and selectivity.

Influence of Halogenation and Substituent Effects on the Benzyl (B1604629) Moiety

The nature and position of substituents on the N6-benzyl ring are pivotal in determining the biological activity of these purine (B94841) derivatives. Halogenation, in particular, has been a key area of investigation.

Research has demonstrated that the position of a halogen, such as a chloro substituent, on the benzyl ring can decrease the efficacy of N6-substituted adenosine (B11128) derivatives at A3 adenosine receptors. nih.gov The antiproliferative effects of N6-benzyladenosine analogs have also been studied, with various chemical moieties on the N6-benzyl ring being evaluated to probe the binding site of enzymes like farnesyl pyrophosphate synthase (FPPS). mdpi.com

Furthermore, studies on a wide array of 6-benzylaminopurine (B1666704) (BAP) derivatives have confirmed position-specific steric and hydrophobic effects of different phenyl ring substituents on biological activity. nih.gov For instance, in cytokinin bioassays, the biological activity of benzyl ring-substituted derivatives is influenced by the position of the substituent, with the effect declining in the order of meta > ortho > para. mdpi.com N6-p-fluorobenzyladenosine, for example, was found to be as active as N6-benzyladenosine in inhibiting the growth of cultured L1210 leukemia cells. nih.gov

Table 1: Effect of Benzyl Ring Substitution on Biological Activity
CompoundSubstituent on Benzyl RingObserved EffectReference
N6-(3-chlorobenzyl)adenosine3-ChloroDecreased efficacy at A3 adenosine receptors. nih.gov
N6-(p-fluorobenzyl)adenosine4-FluoroSimilar growth inhibitory activity to N6-benzyladenosine in L1210 leukemia cells. nih.gov
meta-substituted BAP derivativesVaries (meta position)Generally show stronger effects on cytokinin activity compared to ortho and para isomers. mdpi.com

Positional Isomerism and Purine Nitrogen Atom Substitution (N-7, N-9)

The substitution pattern on the purine ring's nitrogen atoms, specifically at the N-7 and N-9 positions, is a critical determinant of the biological and chemical properties of purine derivatives. While N9-substituted isomers are often thermodynamically more stable and more commonly studied, N7-substituted analogs also exhibit significant biological activities, including antiviral and anticancer properties. nih.govacs.org

The regioselective synthesis of N7- and N9-substituted purines is a challenging but crucial aspect of developing compounds with specific biological profiles. nih.govacs.org Direct alkylation of purine derivatives often leads to a mixture of N7 and N9 isomers. acs.org However, specific methodologies have been developed to favor the formation of one isomer over the other. nih.gov For instance, a method for direct N7 regioselective introduction of tert-alkyl groups has been established. nih.gov

Substitution at the N9 position can also influence activity. For example, attaching a 2'-deoxyribosyl moiety to the N9 atom of 6-benzylaminopurine derivatives significantly enhanced their anti-senescence activity in plant bioassays. mdpi.com Conversely, N9-substitution in N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives resulted in compounds that remained active in vitro despite being unable to trigger a response in certain cytokinin receptors. nih.gov This highlights the complexity of SAR in this class of compounds.

Impact of Substituents at Purine C-2 and C-8 Positions

Modifications at the C-2 and C-8 positions of the purine ring offer another avenue for fine-tuning the biological activity of this compound derivatives.

Substitution at the C-2 position has been shown to enhance selectivity for A3 adenosine receptors in N6-benzyladenosine-5'-uronamides. capes.gov.br For example, a 2-chloro substituent in combination with an N6-(3-iodobenzyl) group and a 5'-N-methyluronamide modification resulted in a compound with very high selectivity for A3 versus A1 and A2a receptors. capes.gov.br The introduction of a chloro group at the 2-position of the adenine (B156593) moiety can also convert full or partial agonists at the A3 adenosine receptor into antagonists. nih.gov

Studies on chiral N6-benzyladenine derivatives with various substituents at the C2 position, such as fluoro and chloro, have revealed that these modifications, combined with the stereochemistry of the benzyl moiety, can lead to receptor-specific cytokinin or anticytokinin activities. nih.govnih.gov On the other hand, substitution at the C8-atom of certain purine N9-arabinosides has been shown to cause a loss of antiviral activity. mdpi.com

Role of Bridging Bonds and Spacers in Amide Linkages

In the context of purine conjugates, omega-amino acids with varying lengths of a polymethylene chain have been used as linkers to attach different N-heterocycles to the 6-position of the purine nucleus. nih.gov Studies on these conjugates revealed that the presence of both the purine residue and the attached heterocycle, connected by a linker of a specific length, is crucial for cytotoxic activity. nih.gov For instance, a derivative with a polymethylene chain of ten units (n=10) exhibited high cytotoxicity. nih.gov The modification of the length and structure of the linker in N6-benzyladenosine has also been shown to modulate its selective antiviral activity. nih.gov

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry is a paramount factor in the interaction between a ligand and its biological target. For N6-benzyladenine derivatives, the introduction of a chiral center, for example by adding a methyl group at the α-carbon of the benzyl moiety, leads to R- and S-enantiomers which can exhibit markedly different biological activities. nih.govnih.gov

Systematic studies on individual R- and S-enantiomers of N6-benzyladenine derivatives have shown that the chirality of the molecule has a profound influence on its affinity for cytokinin receptors. nih.govnih.gov For instance, the AHK3 cytokinin receptor was found to have a significant affinity for several S-nucleobases, while the AHK2 and CRE1/AHK4 receptors showed low affinity. nih.gov This led to the discovery of synthetic AHK3-specific cytokinins. nih.gov In contrast, stereoselectivity of binding at rat A3 adenosine receptors has been demonstrated for N6-(R-1-phenylethyl)adenosine versus its S-enantiomer. nih.gov These findings underscore the importance of stereochemical configuration in the design of selective and potent purine-based ligands. nih.govnih.govnih.gov

Table 2: Influence of Stereochemistry on Receptor Affinity
CompoundChiralityReceptorObserved Affinity/ActivityReference
N6-(α-methylbenzyl)adenineS-enantiomerAHK3High affinity, cytokinin activity. nih.gov
N6-(α-methylbenzyl)adenineS-enantiomerAHK2, CRE1/AHK4Low affinity. nih.gov
N6-(R-1-phenylethyl)adenosineR-enantiomerrat A3ARHigher binding affinity. nih.gov
N6-(S-1-phenylethyl)adenosineS-enantiomerrat A3ARLower binding affinity. nih.gov

Physicochemical Property Descriptors in SAR Analysis

The analysis of structure-activity relationships often employs physicochemical property descriptors to quantify the characteristics of molecules and correlate them with their biological activities. Properties such as molecular weight, polar surface area, and lipophilicity (logP) are crucial in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with a target.

Quantitative structure-activity relationship (QSAR) studies are a powerful tool in this regard. For example, 3D-QSAR models for 2,6,9-trisubstituted purine derivatives have shown that steric properties contribute more significantly to their cytotoxicity than electronic properties. nih.gov Such analyses can guide the design of new derivatives with improved activity. For instance, these models suggested that an arylpiperazinyl system at position 6 of the purine ring is beneficial for cytotoxic activity, whereas bulky groups at the C-2 position are not. nih.gov

The lipophilicity of purine nucleosides is another key factor. Lipophilic derivatives have been synthesized to enhance properties like the inhibition of enzymes such as Tdp1, thereby potentiating the effects of other drugs. mdpi.com The main structural feature of cytokinin nucleosides, the hydrophobic hydrocarbon moiety at the N6-position, results in different physicochemical and biological properties compared to unsubstituted adenosine. researchgate.net

Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Identifying Binding Modes and Key Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jabonline.in This method is instrumental in understanding the binding mode of N-(4-fluorobenzyl)-7H-purin-6-amine with various protein targets.

Docking studies have been employed to investigate the interactions of purine (B94841) derivatives with the active sites of several kinases. For instance, in studies involving cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, molecular docking helps to identify the key amino acid residues that interact with the ligand. nih.gov The N-benzyl-9-isopropyl-9H-purin-6-amine, a related compound, has been shown to form hydrogen bonds and other interactions within the ATP-binding pocket of kinases. researchgate.net The purine ring of these compounds often forms important hydrogen bonding interactions with the protein backbone, mimicking the binding of ATP. ijlpr.com

The 4-fluorobenzyl group of this compound is expected to engage in hydrophobic interactions within the active site of target proteins. The fluorine atom can also participate in specific interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity. The amine group at the 6-position of the purine ring is a key hydrogen bond donor, interacting with acceptor groups on the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties. slideshare.net These models are valuable for predicting the activity of new, unsynthesized compounds.

2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)

Both 2D and 3D-QSAR models have been applied to purine derivatives to understand their structure-activity relationships. 2D-QSAR models use topological descriptors to correlate with activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information. slideshare.netscribd.com

CoMFA and CoMSIA generate 3D fields around a set of aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. slideshare.net These fields are then correlated with the biological activities of the compounds using statistical methods like Partial Least Squares (PLS). scribd.com For a series of kinase inhibitors, these models can highlight the regions where modifications to the this compound scaffold would likely lead to increased or decreased activity. For example, a CoMFA model might indicate that a bulkier substituent at a particular position on the purine ring is favorable for activity, while a CoMSIA model could suggest that a hydrogen bond donor is required in another region. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. researchgate.net This technique is used to assess the stability of the binding mode predicted by molecular docking and to understand the flexibility of both the ligand and the protein. nih.govsemanticscholar.org

For a complex of this compound with a target protein, an MD simulation would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds or longer. semanticscholar.org The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable complex will show relatively small fluctuations in these values over the course of the simulation. researchgate.net

MD simulations can also reveal important information about the hydrogen bond network between the ligand and the protein, showing how the number and geometry of these bonds change over time. unimi.it This can help to identify the most persistent and therefore most important interactions for binding. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov A pharmacophore model for a set of active purine derivatives would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This is a cost-effective method for hit identification in the early stages of drug discovery. nih.gov For example, a pharmacophore model based on the known interactions of this compound with a kinase could be used to screen a database for other compounds that present a similar arrangement of a hydrogen bond donor (the purine N-H), an aromatic ring (the benzyl (B1604629) group), and a halogen bond acceptor (the fluorine atom).

Electronic Structure Analysis and Reactivity Prediction (e.g., HOMO-LUMO, MEP)

Electronic structure analysis methods, such as the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the reactivity and electronic properties of a molecule. physchemres.orgijastems.org The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. ijastems.org A smaller gap suggests that the molecule is more reactive. researchgate.net

For this compound, the distribution of the HOMO and LUMO can indicate the sites that are most likely to be involved in electron donation and acceptance, respectively. utdallas.edu This information is useful for understanding its interactions with biological targets.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the surface of a molecule. nih.gov The MEP map shows regions of negative potential (electron-rich) and positive potential (electron-poor), which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the purine ring and the fluorine atom, and positive potential around the amine hydrogen.

Future Directions and Advanced Research Perspectives for N 4 Fluorobenzyl 7h Purin 6 Amine Research

Exploration of Novel Biological Targets for Purine (B94841) Analogs

The structural similarity of purine analogs to endogenous nucleobases allows them to interact with a wide array of biological targets. While N6-substituted purines are well-known for their effects on cytokinin receptors in plants, the exploration of their full potential in other biological systems is an ongoing frontier.

Future research on N-(4-fluorobenzyl)-7H-purin-6-amine and its congeners will likely focus on identifying and validating novel biological targets beyond the classical ones. These may include:

Riboswitches: These are structured RNA domains within bacterial mRNAs that can bind directly to specific ligands, including purine analogs, to regulate gene expression. nih.gov This presents an opportunity to develop novel antimicrobial agents. nih.gov

Topoisomerases: Substituted purines have been identified as catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a key target in cancer therapy. nih.gov

Heat Shock Proteins (Hsp90): The ATP-binding pocket of Hsp90 is a viable target for purine-based inhibitors, offering a pathway for cancer treatment. mdpi.com

Protein Kinases: A multitude of kinases, including cyclin-dependent kinases (CDKs), Akt1, and Abl tyrosine kinase, are modulated by purine derivatives. nih.govnih.gov This broad activity spectrum suggests that this compound could be investigated for its effects on various signaling pathways implicated in diseases like cancer. nih.govnih.gov

Adenosine (B11128) Receptors: N6-substituted adenosines are known to interact with adenosine receptors (A1, A2A, A3), with substitutions on the benzyl (B1604629) ring influencing potency and selectivity. imtm.czresearchgate.net The 4-fluoro substitution on the benzyl ring of the title compound may confer specific binding properties to these G-protein coupled receptors.

Rational Design of Highly Selective Purine-Based Chemical Probes

The development of highly selective chemical probes is essential for dissecting the biological functions of specific targets without off-target effects. For this compound, rational design strategies can be employed to enhance its selectivity for a particular biological target.

Key approaches in this area include:

Structure-Based Design: Utilizing the three-dimensional structures of target proteins, such as cytokinin receptors or protein kinases, allows for the precise design of ligands that fit optimally into the binding site. nih.govmdpi.com For instance, the introduction of a halogen at the C2 position of the adenine (B156593) ring has been shown to increase the activity of some N6-benzyladenine derivatives towards the AHK3 cytokinin receptor. nih.gov

Chirality: The introduction of a chiral center, for example, a methyl group at the α-carbon of the benzyl moiety, can lead to enantiomers with distinct, receptor-specific activities. mdpi.com Some S-enantiomers of N6-benzyladenine derivatives have been found to be AHK3-specific cytokinins, while others exhibit anticytokinin properties. mdpi.com

Computational Modeling: In silico docking and molecular dynamics simulations can predict the binding affinity and interaction patterns of this compound and its analogs with various targets, guiding the synthesis of more selective compounds. nih.gov

The following table summarizes the cytokinin activity of various N6-benzyladenine derivatives, highlighting the influence of substitutions on receptor specificity. This data can inform the rational design of more selective probes based on the this compound scaffold.

CompoundSubstitutionTarget ReceptorRelative Activity (%)
N6-benzyladenine (BA)NoneAHK2100
AHK3100
CRE1/AHK4100
2-Fluoro-N6-benzyladenine2-FluoroAHK3>100
N6-((S)-α-methylbenzyl)adenineα-methylbenzyl (S-enantiomer)AHK3High
AHK2, CRE1/AHK4Low
N6-((R)-α-methylbenzyl)adenineα-methylbenzyl (R-enantiomer)AHK2, AHK3, CRE1/AHK4Generally lower than S-enantiomer

Data extrapolated from studies on N6-benzyladenine derivatives. nih.govmdpi.com

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of novel and complex purine analogs is fundamental to exploring their structure-activity relationships (SAR) and developing new therapeutic agents. Future synthetic efforts related to this compound will likely focus on creating a diverse library of derivatives with modifications at various positions of the purine ring and the benzyl substituent.

Advanced synthetic strategies include:

Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, increasing efficiency and enabling the creation of diverse chemical libraries.

Regioselective Reactions: Developing methods for the regioselective substitution at specific positions of the purine core (C2, C6, N9) is crucial for a systematic SAR study. mdpi.com For example, Suzuki reactions can be used for C-6 arylation, followed by nucleophilic aromatic substitution at C-2. mdpi.com

Flow Chemistry: This technology enables the safe and efficient synthesis of compounds, often with improved yields and purity, and is well-suited for the production of purine libraries.

A general and efficient method for the synthesis of N6-substituted purines involves the nucleophilic substitution of a 6-chloropurine (B14466) with the desired amine. nih.govacs.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets can provide a comprehensive picture of the cellular response to the compound.

Future research should incorporate:

Transcriptomics: To identify changes in gene expression profiles upon treatment with the compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To detect changes in the cellular metabolic landscape.

By integrating these datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify affected pathways, and discover potential biomarkers of activity. This multi-omics approach can help to unravel the complex biological networks perturbed by this compound.

Addressing Challenges in the Design of Purine-Based Bioactive Compounds

Despite their therapeutic potential, the development of purine-based bioactive compounds is not without its challenges. Future research must address these hurdles to translate promising leads into clinical candidates.

Key challenges include:

Selectivity: As many purine analogs interact with multiple targets, achieving high selectivity for a single target to minimize off-target effects and toxicity is a major goal.

Solubility: Poor aqueous solubility can hinder the bioavailability and therapeutic efficacy of purine derivatives. acs.org

Drug Resistance: Cancer cells can develop resistance to purine analogs through various mechanisms, necessitating the design of novel compounds that can overcome these resistance pathways. nih.gov

Toxicity: Some purine analogs can exhibit cytotoxicity to healthy cells, limiting their therapeutic window.

Overcoming these challenges will require a multidisciplinary approach, combining medicinal chemistry, structural biology, computational modeling, and comprehensive biological evaluation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-7H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution reactions. Key steps include coupling the 4-fluorobenzyl group to the purine core at the N6 position. Reaction optimization requires precise temperature control (e.g., 0–10°C for intermediate steps) and anhydrous conditions to prevent hydrolysis. Automated reactors can enhance reproducibility by maintaining consistent stirring and temperature gradients. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Yield optimization may involve adjusting stoichiometric ratios of reagents (e.g., 1.2 equivalents of 4-fluorobenzyl chloride) and reaction time (8–12 hours) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorobenzyl proton signals at δ 4.5–5.0 ppm for CH₂ groups). ¹⁹F NMR confirms fluorine presence.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C₁₂H₁₁FN₅: 260.10 g/mol).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. Which in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive ELISA to measure IC₅₀ values.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins .

Advanced Research Questions

Q. How can structural modifications at the N6 position (e.g., fluorobenzyl vs. benzyl) influence biological activity and target selectivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., chloro-, methoxy-benzyl). Test analogs in parallel using kinase profiling panels (e.g., Eurofins KinaseProfiler™). Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets in enzymes, as shown in molecular docking simulations (e.g., AutoDock Vina). Compare IC₅₀ values and selectivity indices to identify optimal substituents .

Q. How should researchers resolve contradictory data in enzyme inhibition studies across different laboratories?

  • Methodological Answer : Standardize assay conditions:

  • Enzyme Source : Use identical recombinant isoforms (e.g., human EGFR vs. murine variants).
  • ATP Concentration : Maintain physiological ATP levels (1–10 mM) to avoid false negatives.
  • Control Compounds : Include known inhibitors (e.g., staurosporine for kinases) as benchmarks.
  • Data Normalization : Express inhibition as % activity relative to vehicle controls. Validate findings with orthogonal assays (e.g., Western blot for downstream phosphorylation) .

Q. What computational strategies predict target interactions and optimize binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or MOE to model ligand-enzyme complexes. Focus on hydrogen bonding with purine’s N1/N7 and hydrophobic interactions with the fluorobenzyl group.
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Calculate binding free energies via MM-PBSA.
  • QSAR Models : Train models on analog datasets to predict bioactivity and guide synthetic priorities .

Q. How does the fluorobenzyl group enhance metabolic stability compared to non-halogenated analogs?

  • Methodological Answer : Perform comparative studies:

  • Microsomal Stability Assays : Incubate compounds with liver microsomes (human/rat), monitoring degradation via LC-MS. Fluorine reduces CYP450-mediated oxidation, extending half-life.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; fluorine’s lipophilicity increases albumin binding, altering pharmacokinetics.
  • In Vivo PK Studies : Compare AUC and Cₘₐₓ in rodent models to validate stability improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.